molecular formula C17H14FNO4S2 B2658009 Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-76-2

Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No. B2658009
CAS RN: 932354-76-2
M. Wt: 379.42
InChI Key: AKHBUOULISPFRM-UHFFFAOYSA-N
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Description

“Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C13H12FNO4S2 . It has an average mass of 329.367 Da and a mono-isotopic mass of 329.019165 Da .

Scientific Research Applications

Facile Synthesis Routes

Researchers have developed facile and general routes to synthesize benzothiophene derivatives, including those similar to Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate. These methods demonstrate broad functional group tolerance, indicating their utility in diverse chemical syntheses (Sheng et al., 2014).

Biological Activity and Drug Development

Some studies have explored the antiandrogen activity of similar benzothiophene derivatives. These compounds have shown varying degrees of androgen antagonist or partial agonist activities, suggesting potential applications in treating androgen-responsive diseases (Tucker et al., 1988).

Environmental Impact Studies

Investigations into the photochemical degradation of benzothiophene compounds in aquatic environments have been conducted. These studies help to understand the fate of similar compounds, like Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, in the event of an oil spill, contributing to environmental protection efforts (Andersson & Bobinger, 1996).

Applications in Chemistry

The synthesis and functionalization of benzothiophene derivatives have been explored for their potential in creating novel chemical compounds. These studies are essential for developing new materials with specific properties (Ramarao et al., 2004).

Medical Research

Benzothiophene derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase, suggesting their potential application in antimalarial drug development (Banerjee et al., 2011).

properties

IUPAC Name

methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4S2/c1-10-9-11(18)7-8-13(10)19-25(21,22)16-12-5-3-4-6-14(12)24-15(16)17(20)23-2/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHBUOULISPFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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